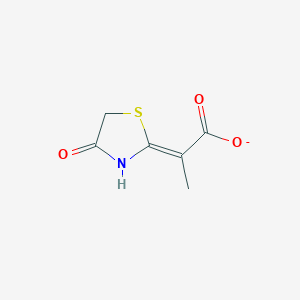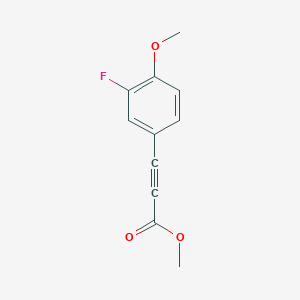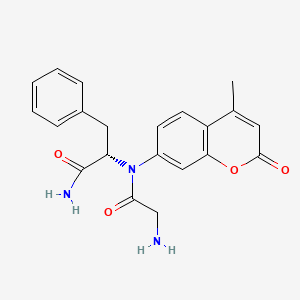
1-(4,4-Dimethylcyclohexyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol . This compound is characterized by a cyclopropane ring attached to a cyclohexane ring, which is further substituted with a dimethyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(4,4-Dimethylcyclohexyl)cyclopropan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with a suitable amine under specific conditions to form the desired product . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-(4,4-Dimethylcyclohexyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,4-Dimethylcyclohexyl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of cyclopropane derivatives on biological systems.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-(4,4-Dimethylcyclohexyl)cyclopropan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-(4,4-Dimethylcyclohexyl)cyclopropan-1-amine can be compared with other similar compounds such as:
Cyclopropanamine: Similar in structure but lacks the dimethyl substitution on the cyclohexane ring.
Cyclohexylamine: Contains a cyclohexane ring but lacks the cyclopropane moiety.
1-(4,4-Dimethylcyclohexyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-(4,4-dimethylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)5-3-9(4-6-10)11(12)7-8-11/h9H,3-8,12H2,1-2H3 |
InChI Key |
ZWNWMHVTSKUBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2(CC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


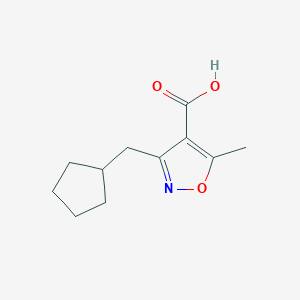
![Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15252417.png)
![4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15252428.png)
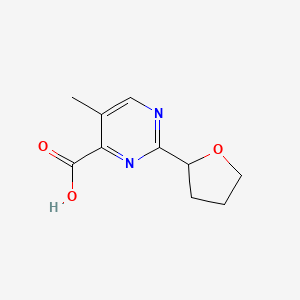
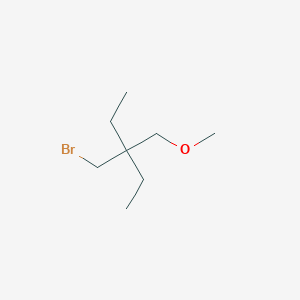
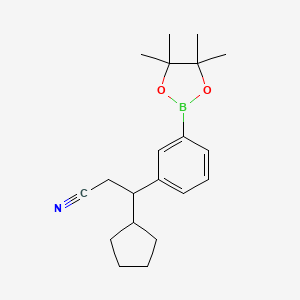
![4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B15252472.png)
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B15252478.png)

![Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252491.png)
![Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252503.png)
